N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(furan-2-yl)methyl]amino}acetamide
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Overview
Description
N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(furan-2-yl)methyl]amino}acetamide is a complex organic compound that features a thiazole ring, a furan ring, and a phenyl ring with chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(furan-2-yl)methyl]amino}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and furan substituents. Common reagents used in these reactions include thionyl chloride, trifluoromethylbenzene, and furan-2-carbaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(furan-2-yl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(furan-2-yl)methyl]amino}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(furan-2-yl)methyl]amino}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(thiophen-2-yl)methyl]amino}acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(pyridin-2-yl)methyl]amino}acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-{[(furan-2-yl)methyl]amino}acetamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the thiazole and furan rings contribute to its reactivity and binding affinity.
Properties
IUPAC Name |
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2S/c19-15-4-3-12(18(20,21)22)6-11(15)7-14-9-24-17(28-14)25-16(26)10-23-8-13-2-1-5-27-13/h1-6,9,23H,7-8,10H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBZXVTAQSVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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